Caulerpin
Overview
Description
Caulerpin is a secondary metabolite produced by various species within the Caulerpa genus. These algae are commonly found in marine environments. Caulerpin is particularly abundant in the invasive species Caulerpa cylindracea and the non-invasive species Caulerpa lentillifera . It is a bisindole alkaloid with interesting biological properties.
Scientific Research Applications
Anticancer Potential
Caulerpin, a secondary metabolite from the marine invasive green algae Caulerpa cylindracea, has been explored for its potential in cancer treatment. It selectively inhibits respiratory complex II activity in mitochondrial function, suggesting a possible role in treating human ovarian carcinoma, particularly in cisplatin-resistant cells (Ferramosca et al., 2016). Another study found that caulerpin exhibits metabolic reprogramming and inhibits oxidative phosphorylation in colorectal cancer cells, potentially offering novel therapeutic approaches for colorectal carcinoma treatment (Yu et al., 2017).
Anti-Tuberculosis Activity
Caulerpin has shown significant anti-tuberculosis activity. A synthetic version of caulerpin was evaluated against the Mycobacterium tuberculosis strain H37Rv and displayed excellent inhibitory effects (Canché Chay et al., 2014).
Antinociceptive and Anti-Inflammatory Activities
Research indicates that caulerpin possesses antinociceptive and anti-inflammatory properties. It was effective in reducing pain and inflammation in various animal models, highlighting its potential as a natural pain reliever and anti-inflammatory agent (de Souza et al., 2009).
Impact on Lipid Metabolism
Caulerpin has been observed to directly modulate lipid metabolism, as demonstrated in a study on fish exposed to a caulerpin-based diet. This research opens new avenues for understanding the mechanisms triggered by algal metabolites, with potential implications in nutraceutical and medical fields (Del Coco et al., 2018).
Neurological Disease Treatment
Caulerpin and its analogs have been evaluated for their potential in treating neurological diseases, such as Alzheimer's. A study combining structure- and ligand-based virtual screening suggested that caulerpin analogs could serve as potential leads against Alzheimer's disease (Lorenzo et al., 2015).
Potential in Combating Helicobacter pylori Inflammation
Caulerpin has been studied for its ability to reduce inflammation triggered by Helicobacter pylori infection, potentially offering a novel strategy for managing associated chronic inflammation (Cuomo et al., 2021).
properties
IUPAC Name |
dimethyl (2E,13E)-11,22-diazapentacyclo[13.7.0.04,12.05,10.016,21]docosa-1(15),2,4(12),5,7,9,13,16,18,20-decaene-2,13-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O4/c1-29-23(27)17-11-15-13-7-3-6-10-20(13)26-22(15)18(24(28)30-2)12-16-14-8-4-5-9-19(14)25-21(16)17/h3-12,25-26H,1-2H3/b15-11?,16-12?,17-11+,18-12+,21-17?,22-18? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWALMHWUOWPPA-RPLHEXBESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=CC3=C1NC4=CC=CC=C43)C(=O)OC)NC5=CC=CC=C52 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C/1=C/C2=C(NC3=CC=CC=C23)/C(=C\C4=C1NC5=CC=CC=C45)/C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Caulerpin |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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